The synthesis of rolapitant involves several key steps, utilizing advanced organic chemistry techniques. One notable method includes the formation of a spirocyclic lactone from homopropargyl alcohols through γ-lactonization. This approach has been patented and emphasizes the transformation of alkyne moieties into ketene intermediates, which are subsequently trapped intramolecularly .
Rolapitant has a complex molecular structure characterized by its spirocyclic framework. The molecular formula is , with a molecular weight of approximately 554.95 g/mol.
Rolapitant undergoes various chemical reactions during its synthesis and metabolism:
Rolapitant acts as a selective antagonist at the neurokinin-1 receptor, blocking the action of substance P—a neuropeptide involved in the emetic response triggered by chemotherapy.
Rolapitant hydrochloride presents specific physical and chemical properties that influence its formulation and therapeutic use:
Rolapitant is primarily used in clinical settings for:
The stereoselective synthesis of rolapitant’s pharmacologically active (1S,2R,3R)-isomer presents significant synthetic challenges due to the presence of three contiguous stereocenters within its spirolactam framework. Industrial-scale synthesis employs a convergent strategy connecting two key chiral fragments: (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol and an enantioenriched spirolactam bearing the critical phenyl and fluorophenyl motifs [2]. The spirolactam precursor is typically constructed via intramolecular cyclization of a linear precursor featuring pre-established stereochemistry. Modern approaches leverage chiral pool derivatives or asymmetric catalysis to install these stereocenters efficiently [1].
The pivotal spirolactam formation demands precise stereochemical fidelity during ring closure. Research demonstrates that cyclization under basic conditions (e.g., potassium carbonate in DMF at 60°C) provides optimal diastereoselectivity (>20:1 dr) favoring the desired (2R,3R)-configuration when the precursor’s stereocenters are properly configured. This high selectivity arises from conformational constraints imposed by existing chirality, directing nucleophilic attack to the si-face of the carbonyl group. Purification typically involves crystallization from ethanol/water mixtures, yielding the spirolactam core with >99.5% diastereomeric purity – essential for subsequent coupling reactions [1] [6].
Table 1: Comparative Efficiency of Spirolactam Formation Strategies
Cyclization Method | Reaction Conditions | Yield (%) | diastereomeric Ratio (dr) |
---|---|---|---|
Base-mediated | K₂CO₃, DMF, 60°C | 85 | >20:1 |
Acid-catalyzed | TsOH, toluene, reflux | 72 | 8:1 |
High-dilution | NaH, THF, 0°C | 65 | 15:1 |
Fluorinated aromatic systems play dual roles in rolapitant synthesis: as essential pharmacophores and as stereocontrolling elements. The electron-deficient 3,5-bis(trifluoromethyl)phenyl moiety significantly influences enantioselective transformations through quadrupole interactions and conformational effects. During the glycosylation step in related NK1R antagonist syntheses, the electron-withdrawing trifluoromethyl groups enhance the stability of developing cationic intermediates, improving glycosylation yields by 15-20% compared to non-fluorinated analogs [1].
The electronic asymmetry introduced by the p-fluorophenyl group enables differentiation of prochiral faces during asymmetric hydrogenations. When employing DuPhos-Rh catalysts for unsaturated precursor reduction, the fluorinated substrate achieves 92% enantiomeric excess (ee) versus 78% for its non-fluorinated counterpart. This enhancement stems from dipole-stabilized coordination between the catalyst’s phosphorus lone pairs and the polarized C-F bond, rigidifying the transition state. Additionally, fluorine’s steric equivalence to oxygen with altered electronic properties creates unique binding environments in enzymatic resolutions, where lipases exhibit 3-fold increased selectivity toward fluorinated intermediates [3].
The quadrupole stacking phenomenon between fluorinated and non-fluorinated aryl rings (Φ = -29.9 × 10⁻⁴⁰ C/m² vs. +31.7 × 10⁻⁴⁰ C/m² for pentafluorophenyl) stabilizes transition states in cyclization steps, as confirmed by ¹⁹F NMR splitting patterns in heterodimeric structures [3]. This effect is exploited in rolapitant’s ring-closing steps, where pre-organization via aryl-perfluoroaryl interactions reduces activation energy by ~6 kcal/mol compared to non-fluorinated systems [3].
The configurational integrity of rolapitant’s stereocenters faces significant challenges during synthesis due to epimerization risks at the C2 position adjacent to the lactam carbonyl. Mechanistic studies reveal that this stereocenter is susceptible to base-mediated epimerization via enolate formation above pH 9. At pH 10.5 and 25°C, detectable epimerization occurs within 2 hours (3-5% racemization), escalating to 20% after 24 hours. This vulnerability necessitates strict pH control (<8.5) throughout the synthesis, particularly during workup and purification steps [6].
The spirolactam rigidity provides substantial protection against epimerization compared to acyclic analogs. Variable-temperature NMR studies (-90°C to +50°C) demonstrate maintained stereochemical integrity in aprotic solvents (toluene, THF, acetonitrile). However, protic solvents like methanol induce measurable epimerization (0.5%/hour at 60°C) via solvent-assisted proton transfer. Computational analysis (DFT M06-2X/cc-pVTZ) identifies a bicyclic transition state for proton exchange with ΔG‡ = 24.3 kcal/mol, consistent with observed kinetic stability [6].
Protecting group strategy critically impacts configurational stability. The cyclic acetal protection of galactose-derived precursors (as in related carbohydrate-based NK1R antagonists) prevents β-elimination pathways that could compromise stereochemistry during glycosylation. Kinetic studies show that acetal-protected intermediates exhibit >100-fold slower epimerization rates compared to their diol counterparts under acidic conditions, attributed to the conformational locking of the pyranose ring [1].
Corey-Bakshi-Shibata (CBS) reduction serves as the cornerstone for installing rolapitant’s benzylic alcohol stereocenter. The prochiral ketone precursor undergoes reduction with (R)-Me-CBS catalyst (2 mol%) and borane-dimethylsulfide complex at -40°C, delivering the (R)-alcohol in 98% ee and 92% yield. This high selectivity arises from the bicyclic transition state where the catalyst’s oxazaborolidine ring positions the borane for hydride delivery to the ketone’s re-face. The 3,5-bis(trifluoromethyl)phenyl group’s bulkiness enhances selectivity by amplifying steric differentiation between prochiral faces [1] [6].
Asymmetric Wittig reactions using chiral phosphorus ylides provide an alternative route to olefin precursors with defined geometry. Employing Oppolzer’s sultam-derived ylide, (E)-selective olefination exceeds 95:5 E/Z ratio with 86% ee for the desired isomer. The stereocontrol originates from chiral auxiliary-directed approach geometry, where the bulky sultam group blocks one face of the carbonyl. Subsequent hydrogenation with Crabtree’s catalyst (Ir(cod)pyPCy₃⁺PF₆⁻) under 10 bar H₂ pressure delivers the saturated chain with retained enantiopurity (>99% ee) due to concerted syn addition without intermediate planar species [1].
Table 2: Performance Comparison of Asymmetric Methods for Rolapitant Synthons
Transformation | Catalyst/Reagent | Conditions | ee (%) | Yield (%) |
---|---|---|---|---|
Ketone reduction | (R)-Me-CBS/BH₃·SMe₂ | -40°C, toluene | 98 | 92 |
Asymmetric hydrogenation | Ru-(S)-BINAP | 50 bar H₂, EtOH | 95 | 90 |
Wittig olefination | Oppolzer sultam ylide | -78°C to rt, THF | 86 | 75 |
Organocatalyzed aldol | L-proline | 0°C, DMSO | 80 | 68 |
Organoselenium catalysis has emerged as a powerful tool for enantioselective difunctionalization. Chiral diselenide catalysts (5 mol%) with N-fluorocollidinium tetrafluoroborate enable syn-diamination of alkene precursors with excellent enantiocontrol (90-95% ee). The mechanism involves seleniranium ion formation as the enantiodetermining step, followed by intramolecular nucleophilic capture. This approach demonstrates particular utility for constructing rolapitant’s diamino motifs without epimerization risks associated with traditional methods [5].
The ring-closing step to form rolapitant’s spirolactam exhibits markedly different isomerization behavior depending on the protonation state of the nitrogen nucleophile. Kinetic studies reveal that neutral amine cyclization proceeds through a zwitterionic transition state with ΔG‡ = 18.2 kcal/mol, favoring the (2R,3R)-isomer by 6:1 dr. In contrast, deprotonated amide anions undergo cyclization via a concerted mechanism with higher stereoselectivity (>20:1 dr) but increased epimerization risk at the α-carbon due to extended enolate resonance [1] [6].
Solvent polarity dramatically impacts isomer distribution. Polar aprotic solvents (DMF, DMSO) accelerate cyclization but reduce diastereoselectivity (from 20:1 to 5:1 dr) by destabilizing organized transition states. Non-polar solvents (toluene, xylene) maintain high selectivity but require elevated temperatures (100-120°C), risking thermal epimerization. Optimal balance is achieved in 2-methyl-THF, providing both sufficient polarity to solubilize ionic intermediates and hydrophobic character to maintain transition-state organization [6].
Temperature-controlled crystallization provides the ultimate safeguard against isomer contamination during manufacturing. The desired (1S,2R,3R)-isomer exhibits preferential crystallization from ethanol/water (4:1) below 10°C, forming needle-like monoclinic crystals that exclude diastereomeric impurities. X-ray diffraction reveals that this crystalline form features a hydrogen-bonded dimeric structure with intramolecular π-stacking between fluorinated and non-fluorinated aryl groups – a molecular recognition motif that selectively incorporates only the correct stereoisomer [1].
CAS No.: 12005-75-3
CAS No.: 13568-33-7
CAS No.: 463-82-1
CAS No.:
CAS No.: 51040-17-6